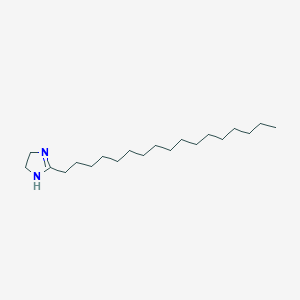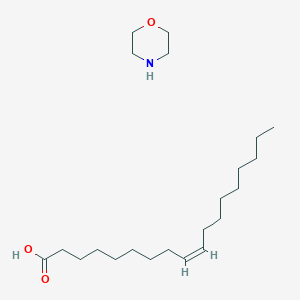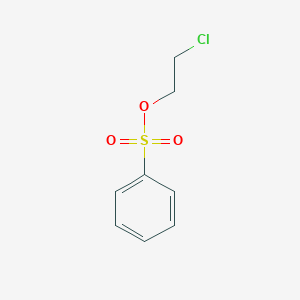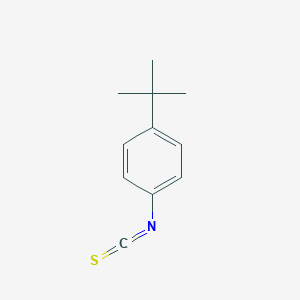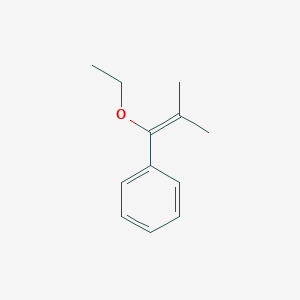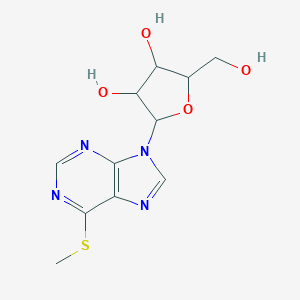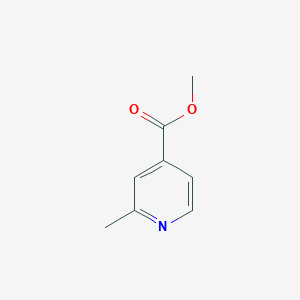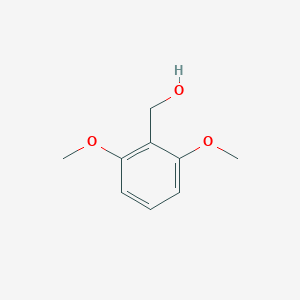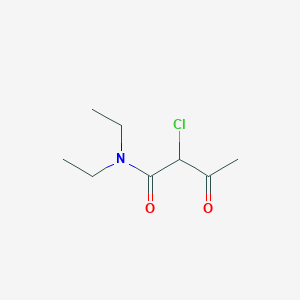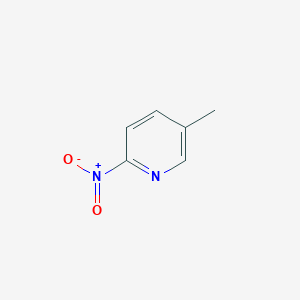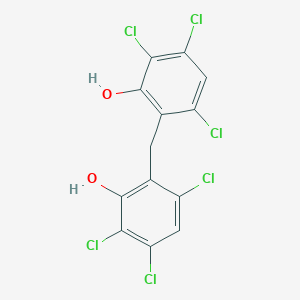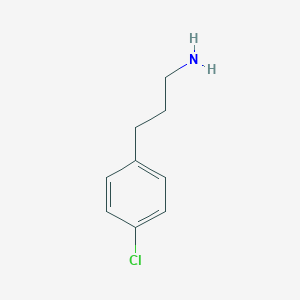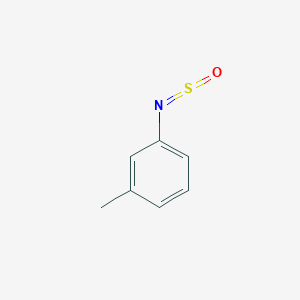![molecular formula C22H16 B093777 1,2-Dimethylbenzo[a]pyrene CAS No. 16757-85-0](/img/structure/B93777.png)
1,2-Dimethylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylbenzo[a]pyrene (1,2-DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed from the incomplete combustion of organic matter, such as fossil fuels, tobacco smoke, and grilled or charred meat. 1,2-DMBA is a potent carcinogen and mutagen, and exposure to this compound has been linked to the development of cancer in humans and animals.
Mecanismo De Acción
The carcinogenic and mutagenic properties of 1,2-Dimethylbenzo[a]pyrene are thought to be due to its ability to form DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer. 1,2-Dimethylbenzo[a]pyrene is also known to induce oxidative stress and inflammation, which can contribute to the carcinogenic process.
Biochemical and Physiological Effects
Exposure to 1,2-Dimethylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. It can also affect gene expression and alter cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and exposure to this compound can mimic the effects of environmental pollutants on human health. However, the use of 1,2-Dimethylbenzo[a]pyrene in lab experiments is limited by its toxicity and the need for specialized handling and disposal procedures.
Direcciones Futuras
There are many future directions for research on 1,2-Dimethylbenzo[a]pyrene. One area of focus is the development of new methods for detecting and measuring DNA adducts. Another area is the investigation of the effects of 1,2-Dimethylbenzo[a]pyrene on specific cellular signaling pathways and gene expression patterns. Additionally, research is needed to identify new compounds that can prevent or mitigate the carcinogenic effects of 1,2-Dimethylbenzo[a]pyrene and other PAHs. Finally, more studies are needed to better understand the long-term health effects of exposure to 1,2-Dimethylbenzo[a]pyrene and other environmental pollutants.
Métodos De Síntesis
1,2-Dimethylbenzo[a]pyrene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the grilling or charring of meat. It can also be synthesized in the laboratory through the oxidation of 1,2-dimethylphenanthrene.
Aplicaciones Científicas De Investigación
1,2-Dimethylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of environmental pollutants on human health.
Propiedades
Número CAS |
16757-85-0 |
|---|---|
Nombre del producto |
1,2-Dimethylbenzo[a]pyrene |
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,2-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
Clave InChI |
BKXHRQZQCCZOKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
SMILES canónico |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Otros números CAS |
16757-85-0 |
Sinónimos |
1,2-Dimethylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




